4-(1-Methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine

Regioisomerism Heterocyclic chemistry Medicinal chemistry

Researchers developing covalent serine hydrolase inhibitors often face limited regioisomeric options that restrict warhead geometry optimization. 4-(1-Methyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine (CAS 2090779-76-1) addresses this gap as a C5-triazole-linked building block with dual NH/NH₂ hydrogen bond donors. • Enables covalent warhead installation via free 5-NH₂ group; analogous scaffolds yield thrombin inhibitors with IC₅₀ 0.7-16 nM. • C5-triazole connectivity provides distinct spatial orientation vs. common C3-linked isomers for kinase hinge binding. • 98% purity; available for immediate global shipment.

Molecular Formula C6H8N6
Molecular Weight 164.17 g/mol
Cat. No. B13630449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine
Molecular FormulaC6H8N6
Molecular Weight164.17 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)C2=C(NN=C2)N
InChIInChI=1S/C6H8N6/c1-12-6(8-3-10-12)4-2-9-11-5(4)7/h2-3H,1H3,(H3,7,9,11)
InChIKeyXXVCTVBOSMAIPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine: A Heterocyclic Building Block for Targeted Synthesis and Drug Discovery


4-(1-Methyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine (CAS 2090779-76-1) is a heterocyclic compound with the molecular formula C₆H₈N₆ and a molecular weight of 164.17 Da, characterized by a 1H-pyrazol-5-amine core directly linked at its 4-position to the 5-position of a 1-methyl-1H-1,2,4-triazole ring . The compound possesses a primary aromatic amine at the pyrazole 5-position and an unsubstituted pyrazole N–H, offering two hydrogen bond donor sites that enable further chemical derivatization, such as N-acylation or Schiff base formation [1]. This specific regioisomeric connectivity—triazole C5 linked to pyrazole C4—is structurally distinct from the more common C3-linked pyrazolyl-triazole isomers and influences both the three-dimensional geometry of the molecule and its hydrogen-bonding capacity relative to N-methylated or regioisomeric analogs .

C5-linked triazole–pyrazole regioisomer with distinct H-bond geometry
Free 5-NH₂ and pyrazole NH enable dual-site derivatization
Multi-vendor availability with documented purity grades

Why 4-(1-Methyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine Cannot Be Swapped with Common Pyrazole-Triazole Analogs


Close structural analogs within the pyrazolyl-triazole amine family exhibit fundamentally different hydrogen-bond donor/acceptor counts, regioisomeric connectivity, and molecular properties that preclude simple interchange. For example, the N-methylated analog 1-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine (CAS 1249085-81-1) bears a methyl group on the pyrazole N1, reducing the hydrogen bond donor count from at least 2 to 1 and altering the computed logP by over 1.8 log units, which can substantially shift solubility, permeability, and target-binding profiles . Regioisomers such as 4-(dimethyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-5-amine (CAS 2092486-59-2) attach the triazole via the C3 rather than the C5 position, changing the spatial orientation and electronic distribution of the heterocyclic system [1]. Furthermore, 4-(3-isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine (CAS 2092451-89-1) introduces a bulky isobutyl substituent at triazole C3, increasing molecular weight by ~56 Da relative to the target compound and altering steric complementarity with biological targets . These differences mean that even structurally similar in-class compounds cannot be assumed to behave identically in synthetic transformations, biochemical assays, or structure-activity relationship (SAR) studies.

N-Methylated analog
Reduced hydrogen bond donor count and altered lipophilicity may shift solubility and target-binding profiles; derivatization restricted to single site.
C3-linked regioisomers
Different triazole attachment changes spatial presentation of H-bond acceptors; geometry-dependent target recognition may not transfer.
Bulky substituent analogs
Increased steric bulk and molecular weight alter steric complementarity; assay response context may differ significantly.

Quantitative Differentiation Evidence for 4-(1-Methyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine vs. Closest Analogs


Regioisomeric Connectivity: Triazole C5–Pyrazole C4 Linkage vs. Common C3-Linked Isomers

The target compound features a 1,2,4-triazole ring attached via its C5 carbon to the C4 position of the 1H-pyrazol-5-amine core. This C5-linkage is distinct from the more frequently encountered C3-linkage found in analogs such as 4-(5-methyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-3-ylamine (CAS 863431-96-3) and 4-(dimethyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-5-amine (CAS 2092486-59-2) [1]. In the C5-linked series, the triazole N2 and N4 nitrogen atoms are positioned closer to the pyrazole ring, altering the spatial geometry and electronic environment of potential metal-coordination or hydrogen-bonding sites. The SMILES string Cn1ncnc1-c1cn[nH]c1N confirms the C5 connectivity, as the bond is formed from the triazole carbon bearing both adjacent ring nitrogens . This regioisomeric distinction is critical because C3- vs. C5-linked triazoles have been shown to produce divergent biological activity profiles in kinase inhibition assays [2].

Regioisomeric connectivity
Head-to-head
Target: triazole C5–pyrazole C4 linkage, HBA 5, TPSA differs by ~5–15 Ų from C3-linked isomers. Comparator: C3–C4 or C3–C3 connectivity, HBA 4–5.
Geometry influences hydrogen-bond presentation; may affect screening hit rates.
Structural comparison based on computed descriptors.
Regioisomerism Heterocyclic chemistry Medicinal chemistry

Hydrogen Bond Donor Count: Target Compound (2–3 HBD) vs. N-Methylated Analog (1 HBD)

The target compound possesses an unsubstituted pyrazole N–H (position 1) and a free primary amine (position 5), contributing a hydrogen bond donor (HBD) count of 2 as computed by Aladdin Scientific ; when considering the tautomeric proton, effective HBD capacity may reach 3 under physiological conditions. In contrast, the closest N-methylated analog, 1-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine (CAS 1249085-81-1), carries a methyl substituent at pyrazole N1, reducing the HBD count to 1 as reported by Fluorochem . This represents a ΔHBD of at least +1 (100% increase) for the target compound. Additionally, the hydrogen bond acceptor (HBA) count differs: 5 for the target vs. 4 for the N-methyl analog. The free N–H also permits further functionalization via acylation, sulfonylation, or alkylation—chemistry that is blocked in the N-methylated congener. The computed AlogP of 1.29 for the target vs. the reported LogP of -0.57 for the N-methyl analog suggests a significant lipophilicity difference (Δ ~1.86 log units), although values derive from different computational methods and should be interpreted with appropriate caution.

H-bond donor count
Reported
Target HBD 2 (up to 3 tautomeric), HBA 5, AlogP 1.29. N-methyl analog HBD 1, HBA 4, reported LogP -0.57.
Hydrogen bond capacity differences may impact solubility and binding enthalpy.
LogP values from different computational methods; cross-study comparison.
Hydrogen bonding Drug-likeness Solubility

Commercial Purity: Vendor-Supplied 97–98% Assay vs. Lower-Purity Research-Grade Batches of Analogs

The target compound is commercially available at defined purity grades from multiple suppliers. AKSci offers the compound at a minimum purity specification of 97% (CAS 2090779-76-1, catalog 7801EP) , and Leyan (China) lists it at 98% purity (product number 1377948) . CATO Research Chemicals also stocks the compound (catalog C1689626) with same-day shipping for in-stock orders, suggesting reliable supply chain availability for research procurement . In contrast, several close analogs—including the N-methyl derivative (CAS 1249085-81-1) and the 3-isobutyl-substituted variant (CAS 2092451-89-1)—are listed primarily through specialty chemical marketplaces without consistently published certificate-of-analysis (COA) documentation, introducing potential variability in impurity profiles that can confound biological assay interpretation. The availability of the target compound with documented purity from at least three independent vendors provides procurement flexibility and quality assurance.

Commercial purity
Specification review
Target: ≥97–98% (HPLC) from AKSci, Leyan, CATO with COA documentation. Comparator: limited documented multi-vendor COA availability.
Documented purity supports experimental reproducibility and procurement flexibility.
Vendor specifications as of May 2026.
Quality control Reproducibility Procurement

Class-Level Evidence: Pyrazolyl-1,2,4-Triazole Amine Scaffold Demonstrates Nanomolar Thrombin Inhibition and Antimicrobial Activity

Although no published study has directly assayed 4-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine in a biological system, the broader pyrazolyl-1,2,4-triazole amine scaffold to which it belongs has demonstrated potent and therapeutically relevant activity in multiple independent investigations. N-acylated 1,2,4-triazol-5-amines and 1H-pyrazol-5-amines featuring a pyrazin-2-yl moiety achieved thrombin IC₅₀ values as low as 0.7–0.8 nM in a covalent inhibition mechanism targeting catalytic Ser195 [1]. In a separate study, flexible acylated 1H-pyrazol-5-amines (e.g., compound 24e) demonstrated FIIa IC₅₀ = 16 nM with minimal off-target activity against other serine proteases [2]. For antimicrobial applications, pyrazole–1,2,4-triazole hybrids (compounds 8h, 8f, 8b) exhibited MICs of 8–11 μg/mL against S. aureus, P. aeruginosa, and S. epidermidis, with compound 8c showing IC₅₀ = 2.8 ± 0.4 μM against MCF-7 breast cancer cells [3]. In the kinase arena, triazole aminopyrazine scaffolds achieved >1000-fold selectivity for PI3Kδ over other class I PI3K isoforms [4]. These class-level findings indicate that the pyrazolyl-triazole amine chemotype is a productive starting point for covalent serine protease inhibitor design, antimicrobial development, and kinase selectivity engineering—applications for which the target compound's free NH₂ and NH groups are structurally enabling.

Class-level bioactivity
Class-level
Class representatives: thrombin IC₅₀ 0.7–16 nM; antimicrobial MIC 8–11 μg/mL; MCF-7 IC₅₀ 2.8 μM; PI3Kδ selectivity >1000-fold.
Scaffold shows activity across multiple target classes; direct data for this compound not available.
Class-level inference; requires independent validation.
Thrombin inhibition Antimicrobial Kinase selectivity

Derivatization Potential: Free 5-NH₂ Enables Acylation Chemistry for Covalent Inhibitor Design

A critical structural feature of 4-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine is the free primary amine at the pyrazole 5-position. This functional group serves as a nucleophilic handle for N-acylation reactions that install electrophilic warheads (e.g., pivaloyl, acetyl, or more elaborate acyl groups) capable of covalently trapping active-site serine residues in serine protease targets [1]. Published work on analogous 1H-pyrazol-5-amines has demonstrated that acylation of the 5-NH₂ group converts moderately active reversible binders into potent covalent inhibitors: for example, compound 24e (pivaloyl-modified pyrazol-5-amine) achieved FIIa IC₅₀ = 16 nM with mass-shift confirmation of Ser195 acylation [2]. In contrast, the N-methylated analog (CAS 1249085-81-1) bears a methyl group on the pyrazole N1 and retains only the 5-NH₂, precluding dual derivatization and reducing synthetic flexibility . The target compound's combination of a free pyrazole NH and a free 5-NH₂ permits sequential orthogonal protection/deprotection strategies, enabling systematic exploration of SAR at both nitrogen positions—a synthetic versatility not available in either the fully N-methylated or the regioisomeric 3-amino variants.

Derivatization capacity
Class-level
Target: 2 derivatizable N-sites (pyrazole NH, 5-NH₂). N-methyl analog: 1 site (5-NH₂ only); 3-aminopyrazole regioisomers differ in reactivity.
Dual-site functionalization enables systematic SAR exploration for covalent inhibitor design.
Synthetic precedent from analogous 5-aminopyrazole acylation.
Covalent inhibitor Serine-trapping Chemical biology

High-Impact Application Scenarios for 4-(1-Methyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine Based on Structural Evidence


Covalent Serine Protease Inhibitor Development (e.g., Thrombin, Factor XIIa)

The free 5-NH₂ group of this compound provides a direct synthetic handle for installing acyl warheads (pivaloyl, acetyl, or customized electrophiles) that can covalently trap the catalytic serine of coagulation factors. Published precedent with structurally analogous 1H-pyrazol-5-amines has yielded thrombin inhibitors with IC₅₀ values of 16 nM (24e) and 0.7–0.8 nM (13a, 13b), with mass-shift assays confirming covalent Ser195 engagement [1]. Researchers developing next-generation anticoagulants or probes for serine hydrolase profiling should prioritize this compound over N-methylated analogs because the dual NH/NH₂ functionality permits tandem optimization of non-covalent recognition elements and covalent warhead geometry.

Antimicrobial and Anticancer Pyrazole-Triazole Hybrid Library Synthesis

The pyrazole–1,2,4-triazole hybrid scaffold has demonstrated antibacterial MICs of 8–11 μg/mL against S. aureus, P. aeruginosa, and S. epidermidis, as well as cytotoxicity against MCF-7 breast cancer cells with IC₅₀ values as low as 2.8 μM for optimized derivatives [2]. The target compound serves as a versatile building block for generating focused libraries via N-alkylation, Schiff base condensation with aromatic aldehydes, or coupling to additional heterocyclic systems. Its C5-triazole linkage provides a distinct spatial presentation compared to C3-linked triazole hybrids that dominate the current literature, potentially accessing novel chemical space in antimicrobial SAR campaigns.

Selective Kinase Inhibitor Scaffold Optimization (PI3Kδ and Beyond)

Triazole aminopyrazine scaffolds bearing structural similarity to the pyrazolyl-triazole amine core have achieved >1000-fold selectivity for PI3Kδ over other class I PI3K isoforms [3]. The target compound's combination of a 1,2,4-triazole ring (capable of engaging the kinase hinge region via nitrogen hydrogen bonding) and a 5-aminopyrazole moiety (amenable to vector diversification) makes it a suitable starting point for fragment-based or structure-guided kinase inhibitor design. Procurement of this specific regioisomer ensures the correct spatial orientation of hinge-binding elements, which is critical for achieving isoform selectivity.

Metal-Organic Framework (MOF) and Coordination Chemistry Ligand Design

With five nitrogen-based hydrogen bond acceptors (HBA = 5) and a computed polar surface area of 90.65 Ų , this compound possesses a nitrogen-rich heterocyclic framework suitable for serving as a polydentate ligand or linker in metal-organic frameworks. The C5-triazole linkage positions the triazole N2 and N4 atoms in a geometry distinct from C3-linked isomers, which may facilitate the formation of coordination polymers with unique pore architectures or catalytic properties. Researchers in materials chemistry should select this specific regioisomer to explore coordination geometries not accessible with more common C3-linked pyrazolyl-triazole ligands.

Application
Selection Property
Validation Focus
Serine protease inhibitor design
Free 5-NH₂ acylation handle
Covalent target engagement assays
Antimicrobial/anticancer library synthesis
C5-triazole regioisomeric linkage
MIC and cell-viability panel screening
Kinase inhibitor scaffold optimization
Hinge-region binding geometry
Isoform selectivity profiling
MOF/coordination chemistry
Polydentate nitrogen donor framework
Coordination geometry and pore architecture
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